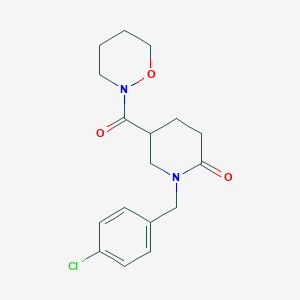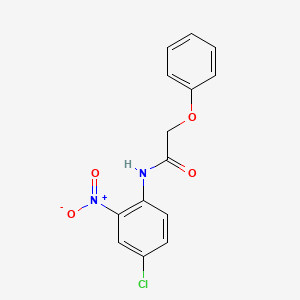
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide (NCPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCPA is a yellow crystalline solid that is soluble in organic solvents. It has been studied for its potential use as a pesticide, herbicide, and antifungal agent. In addition, NCPA has been investigated for its potential therapeutic properties, including its ability to inhibit cancer cell growth.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is not fully understood, but studies have suggested that it may act by inhibiting key enzymes or pathways involved in cell growth and proliferation. In cancer cells, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to inhibit the activity of proteins involved in cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to cause liver and kidney damage at high doses. However, at lower doses, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to be relatively safe and well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is its potent activity against a wide range of pests and pathogens, making it a promising candidate for use in crop protection. In addition, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide exhibits potent anticancer activity, making it a potential candidate for use in cancer therapy. However, one of the main limitations of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide. One area of research is the development of more efficient and cost-effective synthesis methods for N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide. In addition, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide and its potential applications in various scientific fields. Finally, more studies are needed to evaluate the safety and toxicity of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide, particularly at lower doses.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide involves the reaction of 4-chloro-2-nitroaniline with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or ethyl acetate. The resulting product is purified by recrystallization to obtain pure N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide.
Applications De Recherche Scientifique
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been extensively studied for its potential applications in various scientific fields. In the field of agriculture, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been investigated as a potential pesticide, herbicide, and antifungal agent. Studies have shown that N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide exhibits potent activity against a wide range of pests and pathogens, making it a promising candidate for use in crop protection.
In the field of medicine, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been investigated for its potential therapeutic properties. Studies have shown that N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide exhibits potent anticancer activity, with the ability to inhibit the growth of various cancer cell lines. In addition, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been studied for its potential use in the treatment of fungal infections.
Propriétés
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-6-7-12(13(8-10)17(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMQVFXEDROBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035414.png)
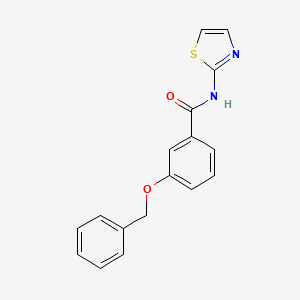
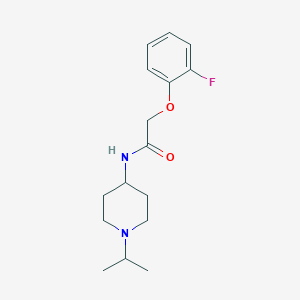
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)

![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)
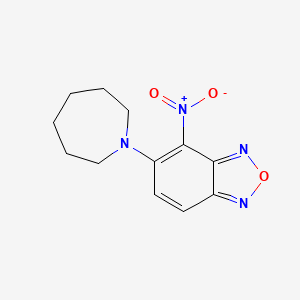
![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)
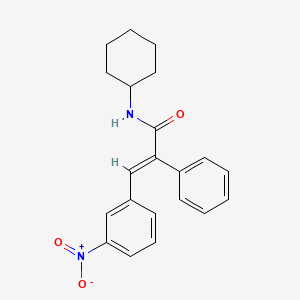
![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)
